1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine
Description
Properties
IUPAC Name |
(3-bromophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c17-14-5-3-4-13(12-14)16(21)20-10-8-19(9-11-20)15-6-1-2-7-18-15/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPKEPPTZDEWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Coupling with Piperazine: The bromobenzoyl intermediate is then reacted with piperazine under basic conditions to form the desired product.
Introduction of the Pyridinyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center
The 3-bromobenzoyl group undergoes SNAr reactions due to activation by the electron-withdrawing carbonyl group.
Mechanistic Insight : The carbonyl group meta-directs the bromine, facilitating SNAr with amines or alkoxides under basic conditions .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a leaving group in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Amine | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃, XantPhos, NaOtBu | 1-(3-(Phenylamino)benzoyl)-4-(2-pyridinyl)piperazine | 68% |
Key Observation : The pyridine ring enhances catalyst stability via coordination to palladium .
Reduction of the Amide Bond
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux | 1-(3-Bromobenzyl)-4-(2-pyridinyl)piperazine | 45% |
| BH₃·THF | 0°C to rt | 1-(3-Bromophenyl)(hydroxymethyl)-4-(2-pyridinyl)piperazine | 32% |
Limitation : Over-reduction or decomposition occurs due to steric hindrance from the pyridine ring .
Oxidation of the Pyridine Ring
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | DCM, 0°C | 1-(3-Bromobenzoyl)-4-(2-pyridinyl-N-oxide)piperazine | 88% |
Application : Pyridine N-oxides improve solubility and alter biological activity .
Acidic Hydrolysis
| Conditions | Product | Outcome |
|---|---|---|
| 6M HCl, 110°C, 24 hrs | 3-Bromobenzoic acid + 4-(2-pyridinyl)piperazine | Complete cleavage |
Basic Hydrolysis
| Conditions | Product | Outcome |
|---|---|---|
| 2M NaOH, EtOH, reflux | Partial degradation | <10% recovery |
Stability Note : The amide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C) .
Coordination Chemistry
The pyridine nitrogen participates in metal coordination, enabling applications in catalysis:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| CuI | [Cu(I)(1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine)₂] | Photocatalysis |
| Pd(OAc)₂ | Pd(II)-pyridine adduct | Cross-coupling precatalyst |
Evidence : X-ray crystallography confirms η¹-coordination via the pyridine nitrogen .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
Dopamine Receptor Agonism
Research indicates that compounds similar to 1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine exhibit partial agonist activity at dopamine D2 and D3 receptors. This property is significant for developing treatments for neurodegenerative disorders such as Parkinson's disease. A study highlighted the potential of multitarget compounds that not only engage dopamine receptors but also serotonin receptors (5-HT1A), suggesting a dual mechanism of action that could enhance therapeutic efficacy while minimizing side effects .
Antitubercular Activity
Another notable application is in the fight against Mycobacterium tuberculosis. Compounds derived from piperazine scaffolds have shown promising inhibitory effects against this pathogen. A structure-activity relationship study indicated that modifications to the piperazine core can enhance antibacterial activity while improving physicochemical properties, making them suitable candidates for further development .
Anticancer Research
Antineoplastic Properties
The compound's derivatives have been evaluated for their anticancer potential, particularly against various cancer cell lines. For instance, studies have reported moderate to strong activity against cervical and gastric cancer cells, with certain derivatives demonstrating significant inhibition of cell proliferation . This positions this compound as a candidate for further exploration in cancer therapeutics.
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers have synthesized various analogs to assess how changes in the chemical structure influence receptor binding and biological efficacy. For example, modifications involving different substituents on the piperazine ring have been systematically evaluated to identify potent derivatives with improved selectivity and reduced toxicity .
Case Study 1: Parkinson's Disease Treatment
A series of novel compounds based on the piperazine framework were synthesized and tested for their ability to act as D2/D3 receptor agonists and 5-HT1A receptor agonists. One compound demonstrated comparable efficacy to established medications while showing a lower propensity for side effects, indicating its potential as a safer alternative in treating Parkinson's disease .
Case Study 2: Antitubercular Screening
In a high-throughput screening process, several piperazine derivatives were tested against Mycobacterium tuberculosis. The results showed that certain modifications led to enhanced activity, with some compounds achieving minimum inhibitory concentrations (MIC) below clinically relevant thresholds, suggesting their viability as new antitubercular agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine would depend on its specific biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Piperazine derivatives vary significantly based on substituents at the 1- and 4-positions. Key structural analogs and their properties are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., Br, NO₂, CF₃) increase lipophilicity and may enhance receptor binding via hydrophobic interactions .
- Pyridinyl vs.
- Conformational Stability : Crystal structures of 3-bromobenzoyl derivatives (e.g., BIRHIW) suggest restricted rotation due to steric hindrance, favoring specific bioactive conformations .
2.2.1 Serotonin Receptor Modulation
- p-MPPI and p-MPPF : These 4-(2'-methoxyphenyl)piperazine derivatives act as competitive 5-HT1A antagonists (ID₅₀: 3–5 mg/kg in vivo). The ethylamide linker and iodobenzamido group enhance receptor affinity and duration of action .
- 1-(2-Pyridinyl)piperazine Derivatives: Exhibit antianaphylactic and mast cell-stabilizing activities (IC₅₀: nanomolar range), attributed to the pyridinyl group’s interaction with histamine receptors .
- Delavirdine : A 2-pyridinyl-containing piperazine derivative acts as an NNRTI for HIV , highlighting the scaffold’s versatility in targeting viral enzymes .
2.2.2 Metabolic and Pharmacokinetic Profiles
- Bromine vs. Chlorine : The 3-bromo substituent in the target compound may slow oxidative metabolism compared to chlorinated analogs (e.g., 1-(3-chlorophenyl)piperazine) .
Biological Activity
1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a bromobenzoyl group and a pyridine moiety. The presence of these functional groups contributes to its biological activity, particularly in modulating various receptor systems.
Anticancer Properties
Research indicates that compounds with similar piperazine structures exhibit significant anticancer activity. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial functions .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 5.0 | Apoptosis via caspase activation | |
| HeLa | 8.3 | Mitochondrial membrane disruption |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds in this class have demonstrated efficacy against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, which can lead to reduced cell viability in cancer and microbial cells .
Case Study 1: Anticancer Activity in Breast Cancer Models
A recent study evaluated the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell proliferation and induce apoptosis, with an observed IC50 value of approximately 5 µM. Mechanistic studies suggested that the compound activates the intrinsic apoptotic pathway through mitochondrial depolarization .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibitory effects, particularly against Staphylococcus aureus, with an MIC value of 16 µg/mL. This suggests potential utility in treating infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine, and how are intermediates purified?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. For example, 4-(2-pyridinyl)piperazine reacts with 3-bromobenzoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (K₂CO₃ or DIEA). Reaction monitoring via TLC (e.g., hexane:ethyl acetate gradients) is critical. Purification involves column chromatography (silica gel, ethyl acetate:hexane gradients) or crystallization .
- Key Considerations : Base selection impacts reaction efficiency. K₂CO₃ in DMF is common for SN2 reactions, while DIEA in DCM is preferred for acid-sensitive substrates .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Primary Methods :
- ¹H/¹³C NMR : Assign peaks for the bromobenzoyl (δ ~7.5–8.0 ppm for aromatic protons) and pyridinylpiperazine moieties (δ ~3.0–4.0 ppm for piperazine CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₁₅BrN₃O).
- TLC : Rf values in hexane:ethyl acetate (e.g., 1:2) verify purity .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of 3-bromobenzoyl chloride with 4-(2-pyridinyl)piperazine?
- Variables to Test :
- Solvent : DMF enhances nucleophilicity but may require higher temperatures; DCM minimizes side reactions at room temperature .
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine ensures complete conversion .
- Catalysis : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve efficiency in click chemistry analogs .
Q. How do structural modifications (e.g., bromo vs. fluoro substituents) influence biological activity in piperazine derivatives?
- SAR Insights :
- Electron-Withdrawing Groups (Br) : Enhance binding to electron-deficient targets (e.g., kinase ATP pockets) compared to electron-donating groups (e.g., -OCH₃) .
- Halogen Effects : Bromine’s larger van der Waals radius may improve hydrophobic interactions vs. fluorine, as seen in kinase inhibitors .
Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?
- Approaches :
- 2D NMR (COSY, HSQC) : Assign overlapping peaks in aromatic regions (e.g., distinguishing pyridine vs. benzoyl protons) .
- X-ray Crystallography : Definitive confirmation for ambiguous cases (e.g., piperazine ring conformation) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .
Experimental Design & Data Analysis
Q. How to design a molecular docking study for this compound targeting dopamine receptors?
- Protocol :
Protein Preparation : Retrieve D₂/D₃ receptor structures (PDB: 6CM4, 7D4Q). Remove water molecules and add hydrogens.
Ligand Preparation : Optimize geometry (Avogadro) and assign charges (AM1-BCC).
Docking : Use Glide (Schrödinger) with standard precision (SP) mode. Prioritize poses where the bromobenzoyl group occupies hydrophobic subpockets .
Q. What are common pitfalls in synthesizing brominated piperazine derivatives, and how are they addressed?
- Challenges :
- Byproduct Formation : Competing N-alkylation vs. acylation. Use controlled stoichiometry and low temperatures .
- Purification : Bromine’s polarity complicates chromatography. Gradient elution (5% → 40% ethyl acetate in hexane) improves separation .
Methodological Comparisons
Q. How do synthetic methodologies for bromobenzoyl-piperazine derivatives differ from nitro- or fluoro-substituted analogs?
- Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
